Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate
Description
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C8H13NaO4 and a molecular weight of 196.178. It is also known by its IUPAC name, sodium 2-(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)acetate . This compound is characterized by the presence of a sodium ion and a tetrahydropyran ring with a hydroxymethyl group and an acetate group attached.
Properties
IUPAC Name |
sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.Na/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZQGHJQGSNHKF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate typically involves the reaction of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl acetate with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetate group can be reduced to form an alcohol.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and other cation sources (e.g., potassium chloride). The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl and acetate groups can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: A simple acetate salt with similar chemical properties but lacking the tetrahydropyran ring.
Sodium 4-hydroxybutyrate: Contains a hydroxyl group and a carboxylate group but lacks the tetrahydropyran ring.
Sodium gluconate: Contains a hydroxyl group and a carboxylate group but has a different ring structure.
Uniqueness
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate is unique due to the presence of the tetrahydropyran ring with a hydroxymethyl group and an acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate, also known as sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case analyses, and relevant data.
Chemical Structure and Properties
The chemical structure of sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate can be described as follows:
- Molecular Formula : C₇H₁₄NaO₅
- Molecular Weight : 178.18 g/mol
- IUPAC Name : Sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate
This compound features a hydroxymethyl group attached to a tetrahydrofuran ring, which may contribute to its biological properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments indicate that sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate demonstrates selective cytotoxic effects on certain cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
These results suggest potential applications in cancer therapy, particularly for targeted treatments.
The mechanism of action for sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate appears to involve the inhibition of key metabolic pathways in bacterial cells and cancer cells. This compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled study, sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate was tested against a panel of pathogenic bacteria. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Case Study 2: Cancer Cell Inhibition
Another study focused on the effects of sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate on various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
